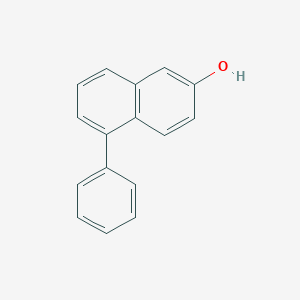

5-Phenylnaphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIOGCUUYOZUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597519 | |

| Record name | 5-Phenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156152-21-5 | |

| Record name | 5-Phenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Phenylnaphthalenols

Phenylnaphthalenols, including 5-Phenylnaphthalen-2-ol, are recognized for their versatile roles in various fields of chemical research. Their core structure, featuring a naphthalene (B1677914) ring system substituted with both a hydroxyl (-OH) group and a phenyl group, gives rise to a range of interesting chemical and physical properties. These compounds are often investigated for their potential as precursors in organic synthesis and for their unique electronic and photophysical characteristics.

Research into phenyl-substituted naphthalenes has revealed their potential in materials science. For instance, certain phenylnaphthalenes are studied for their thermodynamic properties and stability, which are crucial for applications such as heat transport. researchgate.net The substitution of a phenyl group can significantly influence properties like volatility and melting point. researchgate.net Furthermore, the interaction between phenyl and naphthalene moieties can lead to unique photophysical behaviors, such as the formation of co-crystal polymorphs with enhanced emission properties. scilit.com

In the realm of medicinal chemistry, derivatives of phenylnaphthalenols are being explored for their potential biological activities. The complex structures of some synthetic compounds incorporating the this compound framework suggest their potential as research chemicals in drug discovery. ontosight.aiontosight.ai The phenyl and naphthalene groups are common pharmacophores that can interact with biological targets like enzymes and receptors. ontosight.ai For example, some hydroxyl-substituted phenyl-naphthalenes have been synthesized and shown to be potent inhibitors of enzymes like mushroom tyrosinase. nih.gov

Historical Perspectives on Naphthol and Phenyl Substituted Naphthalene Chemistry

The study of naphthols, which are hydroxyl derivatives of naphthalene (B1677914) (C₁₀H₇OH), has a rich history deeply intertwined with the development of the dye industry. britannica.comdictionary.com The two primary isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), have long been crucial intermediates in the synthesis of a vast array of dyes and pigments. britannica.commfa.org The synthesis of β-naphthol, in particular, by fusing 2-naphthalenesulfonic acid with caustic soda, marked a significant advancement in industrial organic chemistry. britannica.com Early research, dating back to the late 19th century, laid the groundwork for understanding the reactivity of the naphthalene nucleus, including the introduction of various functional groups. rsc.org

The development of synthetic methods to introduce phenyl groups onto the naphthalene core, such as the Friedel-Crafts reaction, expanded the chemical space of naphthalene derivatives. This allowed for the creation of compounds with altered steric and electronic properties. The investigation of phenyl-substituted naphthalenes has been driven by the desire to create molecules with tailored characteristics for specific applications. For instance, the synthesis of phenyl-substituted 1,8-bis(silylamido)naphthalene alkaline earth complexes has been explored to understand their structure and bonding preferences, which are influenced by the electron-withdrawing nature of the phenyl substituents. nih.govacs.org More recent synthetic strategies continue to evolve, with methods like the Suzuki-Miyaura coupling being employed for the efficient creation of phenylnaphthalenes. mdpi.com

Structural Basis for Research Focus in Phenylnaphthalenols

Established Coupling Reactions for Aryl-Naphthol Formation

The creation of the aryl-naphthol bond, a key step in synthesizing 5-phenylnaphthalen-2-ol, is often accomplished using well-established coupling reactions. These methods provide reliable pathways to connect aromatic rings.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered in 1877, facilitates the attachment of an alkyl group to an aromatic ring. libretexts.org This electrophilic aromatic substitution is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which helps generate a carbocation electrophile. libretexts.orgpearson.com

While direct Friedel-Crafts alkylation of naphthalen-2-ol with benzene (B151609) presents challenges due to potential side reactions and rearrangements, variations of this reaction are employed. For instance, organocatalytic asymmetric Friedel-Crafts alkylation/cascade reactions of naphthols with nitroolefins have been developed. buchler-gmbh.com In one example, the reaction of (E)-(2-nitrovinyl)benzene with naphthalen-2-ol, catalyzed by a cinchonine (B1669041) derivative, yields (S)-1-(2-nitro-1-phenylethyl)naphthalen-2-ol. buchler-gmbh.com

It's important to note several limitations of the Friedel-Crafts alkylation. Only alkyl halides can be used, as aryl and vinylic halides are generally unreactive under these conditions. libretexts.org The reaction is also unsuccessful on aromatic rings substituted with strongly electron-withdrawing groups or basic amino groups. libretexts.org Furthermore, polyalkylation is a common side reaction, and skeletal rearrangements of the carbocation intermediate can occur. libretexts.org

| Reactants | Catalyst | Product |

| (E)-(2-nitrovinyl)benzene, naphthalen-2-ol | N-[3,5-bis(trifluoromethyl)phenyl]-N′-(9R)- cinchonan-9-yl-thiourea | (S)-1-(2-nitro-1-phenylethyl)naphthalen-2-ol buchler-gmbh.com |

| Benzene, 2-chloropropane | AlCl₃ | Isopropylbenzene (cumene) libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. tcichemicals.com This reaction is widely used for the synthesis of biaryl compounds and proceeds under mild conditions, requiring a base to activate the boron compound. tcichemicals.com

A direct application of this method for the synthesis of a phenylnaphthalenol is the reaction of 6-bromonaphthalen-2-ol with phenylboronic acid. mdpi.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate (K₂CO₃), yields 6-phenylnaphthalen-2-ol (B3328498). mdpi.com Similarly, 7-phenylnaphthalen-2-ol (B3325763) has been synthesized using a lanthanum phosphate-supported palladium nanocatalyst in an aqueous medium. acs.org The versatility of the Suzuki-Miyaura coupling allows for its application in the synthesis of complex molecules, including natural products. libretexts.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield |

| 6-bromonaphthalen-2-ol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenylnaphthalen-2-ol mdpi.com | Not specified |

| 4-iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | 4-methoxybiphenyl scielo.org.mx | Varies with reaction time |

| Bromobenzene | Phenylboronic acid | LaPO₄·Pd nanocatalyst | Not specified | Biphenyl (B1667301) acs.org | High |

Palladium acetate (B1210297) is another versatile catalyst used in various C-C bond-forming reactions. For instance, the synthesis of substituted naphthalenes can be achieved from bromo-vinylbenzene derivatives and alkynes. Palladium-catalyzed reactions are also employed in the synthesis of heterocycles like benzofurans and coumarins from phenols and olefins. nih.gov Furthermore, palladium catalysis enables the synthesis of various other heterocyclic compounds through processes like isocyanide insertion. rsc.orgrsc.org Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups can stereoselectively produce bi- and tricyclic compounds. beilstein-journals.org

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and sustainable alternative to precious metal catalysts for various organic transformations. nih.gov Copper-catalyzed reactions have been developed for the synthesis of phenols and diaryl ethers from diaryliodoniums under mild conditions. rsc.org One-pot copper-catalyzed protocols can produce multifunctional naphthalenes from 2-bromo-aldehydes and active methylene (B1212753) compounds. researchgate.net These reactions often proceed through a domino sequence of Knoevenagel condensation, C-arylation, and decarboxylation followed by aromatization. researchgate.net Copper catalysts are also effective in the synthesis of benzofurans through the aerobic oxidative cyclization of phenols and alkynes. rsc.org

Zinc-Catalyzed Reactions

Zinc-based catalysts have emerged as valuable tools in organic synthesis, particularly for annulation reactions. researchgate.net For example, a [4+2] benzannulation reaction catalyzed by zinc can be used to construct the naphthalene framework. While specific examples for the direct synthesis of this compound are not detailed, zinc-catalyzed reactions are known to facilitate the formation of various heterocyclic and carbocyclic structures. mdpi.comuni-freiburg.denih.gov For instance, dinuclear zinc complexes can catalyze asymmetric [3 + 3] annulation reactions to produce complex chiral molecules. mdpi.com

Platinum-Catalyzed Reactions

Platinum catalysts are highly active in a wide range of chemical transformations, including hydrogenation, dehydrogenation, and oxidation. ne-chemcat.co.jp In the context of naphthalene synthesis, platinum-catalyzed intramolecular hydroarylation of arylenynes has been reported to produce 1-arylnaphthalene-3-carboxylates. thieme-connect.com This method, using PtCl₄ as a catalyst, demonstrates the utility of platinum in forming the naphthalene core. thieme-connect.com

Another significant application of platinum catalysis is in the reaction of 2-alkynylbenzoates or benzothioates with vinyl ethers, which provides a direct route to 1-acyl-4-alkoxy- or 1-acyl-4-alkylsulfanylnaphthalenes. researchgate.net This reaction is proposed to proceed through a [3+2]-cycloaddition of a platinum-containing carbonyl ylide intermediate. researchgate.net Additionally, platinum catalysts have been employed in the synthesis of substituted phenanthrenes from biphenyl propargyl alcohols, showcasing their ability to facilitate complex cascade reactions involving electrophilic cyclization and rearrangement. nih.gov The mechanism of platinum catalysis often involves providing a surface for reactants to bind and transform, or forming highly active coordination compounds. youtube.com

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for cross-coupling reactions. chemistryviews.orgnih.gov Nickel-catalyzed cross-coupling of aryl ethers with organometallic reagents has been successfully used to form phenylnaphthalene products. chemistryviews.org For example, the reaction of phenyllithium (B1222949) with β-naphthol methyl ether using a nickel catalyst like Ni(COD)₂ can produce a phenylnaphthalene. chemistryviews.org This process involves the formation of a nickelate ion where lithium and nickel work cooperatively to cleave the strong carbon-oxygen bond in the ether substrate. chemistryviews.org

Furthermore, nickel catalysts are effective in the cross-coupling of a variety of aryl C-O based electrophiles, such as mesylates and sulfamates, with arylboronic acids or their derivatives. researchgate.netacs.org Both Ni(II) and Ni(0) based catalysts have shown efficiency in these transformations, with the choice of catalyst and reaction conditions influencing the outcome. researchgate.netacs.org The operational simplicity and high functional group compatibility of nickel-catalyzed reductive cyclization of organohalides also make it a valuable tool in organic synthesis. organic-chemistry.org

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions that form new rings are a cornerstone of synthetic organic chemistry, providing efficient pathways to complex cyclic molecules.

Electrophilic Cyclization (e.g., ortho-carbonylarylacetylenols to 2-phenylnaphthalen-1-ol analogs)

A notable method for synthesizing 2-phenylnaphthalen-1-ol analogs involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. scispace.comrsc.orgrsc.org In this approach, ortho-alkynylarylketones, prepared via Sonogashira coupling, undergo a 6-endo-dig cyclization when treated with an acid catalyst like (+)-camphorsulfonic acid ((+)-CSA) in a specific solvent. scispace.comrsc.org The choice of acid and solvent is crucial for selectivity, preventing the formation of other cyclized products. rsc.org This method provides a direct route to the 2-phenylnaphthalen-1-ol core, which can be further utilized to prepare other important compounds like naphthoquinones. scispace.comresearchgate.net

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| ortho-Alkynylarylkenones | (+)-CSA | 2-Phenylnaphthalen-1-ol intermediates | Predominantly produced | scispace.comrsc.org |

| ortho-Alkynylarylkenones | Bi(OTf)₃ | Cyclopenta[a]naphthalenol products | Moderate to good | rsc.orgrsc.org |

Metal Triflate-Promoted Benzannulation (e.g., o-formyl allylbenzenes)

Metal triflates have been shown to be effective promoters for the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes, leading to the formation of naphthalenes. rsc.orgrsc.org This reaction proceeds in nitromethane (B149229) at room temperature. rsc.orgrsc.org A screening of various metal triflates revealed that Sn(OTf)₂ and Fe(OTf)₃ provided the highest yields of the naphthalene product. rsc.org This method offers a facile synthesis of substituted naphthalenes from readily available starting materials. rsc.org

| Substrate | Metal Triflate (10 mol%) | Yield of Naphthalene Derivative | Reference |

| o-Formyl allylbenzene | In(OTf)₃ | 72% | rsc.org |

| o-Formyl allylbenzene | Sc(OTf)₃ | 45% | rsc.org |

| o-Formyl allylbenzene | Cu(OTf)₂ | 18% | rsc.org |

| o-Formyl allylbenzene | Bi(OTf)₃ | 33% | rsc.org |

| o-Formyl allylbenzene | AgOTf | 58% | rsc.org |

| o-Formyl allylbenzene | Sn(OTf)₂ | 95% | rsc.org |

| o-Formyl allylbenzene | Fe(OTf)₃ | 88% | rsc.org |

Diels-Alder Reactions and Aromatization

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a classic method for constructing six-membered rings, which can then be aromatized to form naphthalene derivatives. wikipedia.orgsigmaaldrich.com This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org Subsequent aromatization, often through oxidation or elimination, yields the naphthalene core. While a direct synthesis of this compound via this method was not explicitly found, the synthesis of various substituted naphthalenes and polycyclic aromatic compounds has been achieved using this strategy. rsc.orgmdpi.com For example, the reaction of a conjugated diene with dimethylacetylene dicarboxylate followed by isomerization and aromatization can lead to terphenyl derivatives, which are structurally related to phenylnaphthalenes. walisongo.ac.id

Wagner-Jauregg Reaction

The Wagner-Jauregg reaction is a classical organic reaction that can be utilized for the synthesis of phenyl-substituted naphthalene compounds. wikipedia.orgekb.eg This reaction involves a double Diels-Alder reaction between a 1,1-diarylethylene and two equivalents of a dienophile, such as maleic anhydride. wikipedia.org The initial adducts undergo aromatization, often through heating with elemental sulfur, followed by decarboxylation to yield the final phenylnaphthalene product. wikipedia.org The presence of the second aryl group on the ethylene (B1197577) starting material is crucial as it activates the styryl group for the Diels-Alder reaction, even at the expense of its aromaticity. wikipedia.org In contrast, unsubstituted styrene (B11656) tends to undergo polymerization under these conditions. wikipedia.org The Wagner-Jauregg reaction provides a pathway to synthesize complex molecules, and its principles have been explored in the synthesis of morphine analogs. stlawu.edu

Regioselectivity Control in Phenylnaphthalen-2-ol Synthesis

The development of synthetic methods that allow for precise control over the placement of substituents on the naphthalene core is a significant area of research. nih.gov The regioselective synthesis of polysubstituted naphthalenes is of great interest due to the diverse applications of these compounds. nih.gov

Controlling the position of the phenyl and hydroxyl groups is critical in the synthesis of phenylnaphthalen-2-ols. Several strategies have been developed to achieve this:

Electrophilic Cyclization of Alkynes: A variety of substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method utilizes reagents like iodine monochloride (ICl), iodine (I2), and N-bromosuccinimide (NBS) under mild conditions and is tolerant of various functional groups. nih.gov For instance, the cyclization of 1-aryl-3-alkyn-2-ones can produce 3-iodo-2-naphthols in excellent yields. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The synthesis of 6-phenylnaphthalen-2-ol has been achieved by the reaction of 6-bromonaphthalen-2-ol with phenylboronic acid using a palladium catalyst like Pd(PPh3)4. mdpi.com Similarly, 1-phenylnaphthalen-2-ol (B3052951) can be synthesized via the Suzuki coupling of 1-bromonaphthalen-2-ol and phenylboronic acid. core.ac.uk

Annulation Reactions: Silver triflate (AgOTf) can catalyze the dehydrative annulation of 2-naphthol (B1666908) derivatives with aziridines to form the phenylnaphthalene framework. Another approach involves the sequential AgTFA-catalyzed ketonization and intramolecular aldol (B89426) condensation of ortho-alkynylarylketones to produce β-naphthols. wiley.com

Directed ortho-Metalation: This strategy allows for the introduction of substituents at specific positions ortho to a directing group. While not explicitly detailed for this compound in the provided context, it is a general strategy for regioselective synthesis.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. egrassbcollege.ac.inlibguides.com In the context of phenylnaphthalen-2-ol synthesis, this can be relevant when chiral centers are present or created during the reaction.

Approaches to achieve stereoselectivity include:

Use of Chiral Catalysts: Enantioselective synthesis can be achieved using chiral catalysts that influence the stereochemical outcome of a reaction. For example, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using a chiral bisquinolyldiamine ligand has been reported for the synthesis of enantioenriched BINOL derivatives. mdpi.com

Substrate-Controlled Diastereoselectivity: The inherent chirality of a substrate can direct the stereochemical course of a reaction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule to guide a stereoselective transformation, after which it is removed.

A study on the stereoselective synthesis of α-disubstituted β-homoprolines highlights the use of chiral N-tert-butanesulfinyl imines to control stereochemistry. nih.gov The choice of metal (indium or zinc) in the allylation step led to different diastereomers, demonstrating the tunability of stereochemical outcomes. nih.gov Furthermore, the solvent was found to play a crucial role in controlling the diastereoselectivity in the synthesis of anti-α-(difluoromethyl)-β-amino alcohols. cas.cn

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as the choice of catalyst, solvent, and temperature is crucial for maximizing the yield and purity of the desired product. beilstein-journals.org

The choice of catalyst and associated ligands is a key factor in the efficiency and selectivity of many synthetic transformations.

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions. For the Suzuki-Miyaura coupling to synthesize 6-phenylnaphthalen-2-ol, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is an effective catalyst. mdpi.com In a different context, the combination of Pd2(dba)3 and rac-BINAP has been used to synthesize various bisquinolyldiamine ligands. mdpi.com

Silver Catalysts: Silver triflate (AgOTf) has been employed to catalyze the dehydrative annulation of 2-naphthol derivatives with aziridines. Silver trifluoroacetate (B77799) (AgTFA) is used for the ketonization of ortho-alkynylarylketones in a sequential synthesis of β-naphthols. wiley.com

Copper Catalysts: Copper(I) iodide (CuI) is often used as a co-catalyst in Sonogashira couplings, which can be a step in the synthesis of precursors for phenylnaphthalenols. rsc.org

Ligand Effects: The ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity. numberanalytics.comnih.gov For instance, in the nickel-catalyzed synthesis of phenols, the electronic and structural features of the ligand are critical. nih.gov

The following table summarizes some catalyst systems used in the synthesis of related compounds:

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | 6-bromonaphthalen-2-ol, phenylboronic acid | 6-phenylnaphthalen-2-ol | mdpi.com |

| Annulation | AgOTf | 2-naphthol derivatives, aziridines | Phenylnaphthalene framework | |

| Ketonization/Aldol Condensation | AgTFA, KOH | ortho-alkynylarylketones | β-naphthols | wiley.com |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | 2-haloarylacetophenone, pent-4-yn-1-ol derivatives | ortho-Alkynylarylkenones | scispace.com |

The choice of solvent and the reaction temperature can have a profound impact on reaction rates, yields, and selectivity. numberanalytics.comresearchgate.net

Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize intermediates or transition states, thereby affecting the reaction pathway. numberanalytics.comsu.edu.ly For example, in the CsF-mediated cyclization of 2-benzoylphenylacetylene to form 4-phenylnaphthalen-2-ol (B3051809), polar aprotic solvents like acetonitrile (B52724) lead to higher yields compared to less polar solvents like THF.

Solvent as a Reactant or Catalyst: In some cases, the solvent can participate directly in the reaction. For example, in a study on the Wagner-Jauregg reaction, aniline (B41778) as a solvent was found to consume the dienophile instead of acting as a catalyst. stlawu.edu

Temperature: Reaction temperature is a critical parameter. For the synthesis of 4-phenylnaphthalen-2-ol via the CsF method, refluxing in acetonitrile (82°C) is employed. In other syntheses, such as the AgOTf-catalyzed annulation, the reaction is carried out at 80°C. Precise temperature control is necessary as prolonged heating at high temperatures (e.g., above 400°C) can induce isomerization. Lowering the reaction temperature can sometimes improve product purity and yield. wiley.com

The table below illustrates the effect of solvent on the yield of 4-Phenylnaphthalen-2-ol via the CsF method:

| Solvent | Dielectric Constant | Yield (%) |

| Acetonitrile | 37.5 | 80 |

| DMF | 36.7 | 65 |

| THF | 7.5 | 42 |

Industrial Production Considerations (e.g., continuous flow reactors)

The industrial-scale synthesis of this compound and its related phenylnaphthalenol isomers presents several challenges that can be addressed by modern production technologies like continuous flow chemistry. While specific documentation on the industrial production of this compound is limited, the principles and methodologies applied to structurally similar compounds, such as β-naphthols and other phenylnaphthalenols, offer significant insights into potential manufacturing strategies. Continuous flow reactors, in particular, provide numerous advantages over traditional batch processing for this class of compounds.

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, efficiency, and scalability. rsc.orgnih.gov This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. nih.gov The benefits over batch methods include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reactions. nih.govalmacgroup.com

Recent research has demonstrated the successful application of continuous flow technology for the efficient construction of β-naphthol libraries. rsc.orgrsc.orgnih.gov In one study, a variety of functionalized β-naphthols were synthesized in high yields (up to 83%) with very short residence times (as low as 160 seconds) via a tandem Friedel–Crafts reaction of arylacetyl chlorides with alkynes. rsc.orgnih.gov A scale-up of this process achieved a throughput of 4.70 g/h, highlighting its potential for large-scale industrial application. rsc.orgrsc.org

While the above example does not specifically describe the synthesis of this compound, the synthesis of its isomer, 4-phenylnaphthalen-2-ol, has been reported using a similar strategy. rsc.org The reaction of phenylacetyl chloride with phenylacetylene (B144264) yielded 4-phenylnaphthalen-2-ol. rsc.org The adaptation of such a synthesis to a continuous flow setup is a promising avenue for industrial production. Pilot studies on related syntheses have suggested that a continuous flow setup can increase throughput by a factor of three compared to batch reactors.

Another approach to synthesizing naphthols under continuous flow conditions involves the regioselective alkylation of naphthols using alcohols with a β-zeolite catalyst. researchgate.netvapourtec.com This method highlights the use of heterogeneous catalysts in flow systems, which simplifies product purification and catalyst recycling, key considerations for industrial processes. researchgate.net

For the industrial production of phenylnaphthalenols, a continuous flow process would offer several key advantages:

Improved Safety: Many syntheses of naphthols involve highly reactive intermediates or exothermic reactions. Continuous flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risks associated with thermal runaways.

Enhanced Yield and Purity: The precise control over reaction parameters in a flow reactor can lead to higher selectivity and reduced formation of byproducts, simplifying downstream processing. google.com

Scalability: Scaling up a continuous flow process is typically more straightforward than a batch process. Instead of using larger, more difficult-to-manage reactors, the system can be run for longer periods or multiple reactor lines can be operated in parallel. almacgroup.com

Process Intensification: Continuous flow systems often have a smaller footprint and can lead to a significant reduction in operating costs and manpower requirements. almacgroup.com

The table below outlines a comparative analysis of batch versus continuous flow processing for the synthesis of related naphthol compounds, illustrating the potential benefits for the industrial production of this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours to days | Seconds to minutes rsc.orgchemicalindustryjournal.co.uk |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and shorter diffusion distances nih.gov |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes nih.gov |

| Scalability | Complex, requires larger reactors | Simpler, by extending run time or parallelization almacgroup.com |

| Process Control | Less precise | Precise control over temperature, pressure, time almacgroup.com |

| Reported Throughput (Related Naphthols) | Varies | Up to 4.70 g/h for β-naphthols rsc.org |

The following table summarizes research findings on the continuous flow synthesis of various naphthols, which could be adapted for this compound.

| Product | Reactants | Catalyst/Conditions | Residence Time | Yield/Throughput | Reference |

| β-Naphthol Library | Arylacetyl chloride, Alkynes | AlCl₃, 25 °C | 160 s | Up to 83% | rsc.orgrsc.org |

| 4-Octylnaphthalen-2-ol | Phenylacetyl chloride, 1-Decyne | AlCl₃, 25 °C | 160 s | 76% (4.70 g/h) | rsc.orgrsc.org |

| Alkyl Naphthols | Naphthols, Alcohols | β-zeolite, 100 °C | 32 min | High yields | researchgate.net |

| 2,2′-methylene-bis(4,6-di-tert-butylphenol) phosphate (B84403) chloride | 2,2′-Methylene-bis(4,6-di-tert-butyl) Phenol (B47542), POCl₃ | Triethylamine, 100 °C | 4 min | ~98% | chemicalindustryjournal.co.uk |

Oxidation Reactions of the Hydroxyl Group (e.g., to ketones or quinones)

The hydroxyl group of this compound can be oxidized to form the corresponding ketones or quinones. The specific product obtained often depends on the oxidizing agent and reaction conditions. wikipedia.org

Common oxidizing agents for phenols include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoro-acetoxy)iodobenzene (BTI). nih.gov IBX typically promotes oxidation to ortho-quinones. nih.govnih.gov For instance, the oxidation of 2-naphthol with IBX yields 1,2-naphthoquinone. nih.gov In contrast, BTI can lead to para-quinones where structurally possible. nih.gov For 2-substituted naphthols like 2-anthracenol, BTI oxidation results in the corresponding ortho-quinone. nih.gov

Electrochemical oxidation presents another method for converting phenols to quinones. beilstein-journals.org The anodic oxidation of 2-naphthol (1a) in the presence of methanol (B129727) as a nucleophile can produce a quinone acetal, which is then hydrolyzed to the quinone. beilstein-journals.org This method has been reported to yield the desired product in high efficiency. beilstein-journals.org

Other reagents like potassium permanganate (B83412) and chromium trioxide can also be employed for the oxidation of such phenolic compounds. The choice of reagent and control of reaction conditions are crucial to achieve the desired product, as phenols can be susceptible to over-oxidation and the formation of complex tarry products, especially with strong oxidizing agents like nitric acid. chemguide.co.uk

Table 1: Oxidation Reactions of Naphthol Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 2-Naphthol | o-Iodoxybenzoic acid (IBX) | 1,2-Naphthoquinone | nih.gov |

| 2-Anthracenol | Bis(trifluoro-acetoxy)iodobenzene (BTI) | Anthracen-1,2-dione | nih.gov |

Reduction Reactions of Aromatic Rings (e.g., to dihydro or tetrahydro derivatives)

The aromatic rings of this compound are susceptible to reduction, leading to dihydro or tetrahydro derivatives. Catalytic hydrogenation is a common method for this transformation, though it often requires forcing conditions such as high pressure and temperature due to the stability of the aromatic system. libretexts.orglumenlearning.comopenstax.org Catalysts like platinum, palladium, or nickel are typically used. lumenlearning.com For example, benzene can be reduced to cyclohexane (B81311) at high pressure with these catalysts. lumenlearning.com

A notable method for the selective reduction of the non-phenolic ring in naphthols is the use of Raney nickel-aluminum alloy in an aqueous alkaline solution. researchgate.net This approach allows for the synthesis of 5,6,7,8-tetrahydronaphthalen-1-ol from naphthol under mild conditions. researchgate.net

Another powerful method for the reduction of aromatic rings is the Birch reduction, which involves treatment with an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) in the presence of an alcohol. libretexts.orglumenlearning.com This reaction typically yields 1,4-cyclohexadiene (B1204751) derivatives from benzene. lumenlearning.com The reactivity of the aromatic ring in a Birch reduction is enhanced by electron-withdrawing groups and diminished by electron-donating groups. lumenlearning.com

It is also possible to selectively reduce other functional groups in the presence of the aromatic rings under milder conditions. For instance, an alkene double bond can be reduced without affecting the aromatic ring using a palladium catalyst at room temperature and atmospheric pressure. openstax.org

Table 2: Reduction of Aromatic Compounds

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Benzene | H₂, Pt, Pd, or Ni catalyst, high pressure | Cyclohexane | lumenlearning.com |

| Naphthol | Raney Ni-Al alloy, dilute aqueous NaOH | 5,6,7,8-Tetrahydronaphthalen-1-ol | researchgate.net |

Electrophilic Aromatic Substitution on Naphthalene and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both the naphthalene and phenyl rings of this compound. minia.edu.eg This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eg The hydroxyl group of the phenol is a strongly activating, ortho-, para- directing group, meaning it increases the electron density of the ring system and directs incoming electrophiles to the positions ortho and para to it. chemguide.co.uk

The reactivity of polycyclic aromatic hydrocarbons like naphthalene is generally greater than that of benzene in EAS reactions. libretexts.org For naphthalene, substitution typically occurs more readily at the 1-position (α-position) than the 2-position (β-position) because the carbocation intermediate formed during 1-substitution is more stable. libretexts.org However, the substitution pattern can be influenced by reaction conditions, such as the solvent and temperature. libretexts.org

Common EAS reactions include:

Halogenation: Phenols can react with bromine water at room temperature without a catalyst to form poly-brominated products due to the high activation of the ring by the hydroxyl group. chemguide.co.ukchemistrysteps.com

Nitration: Phenol reacts with dilute nitric acid at room temperature to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. chemguide.co.uk

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring using a Lewis acid catalyst like aluminum chloride. minia.edu.eg Friedel-Crafts acylation is often preferred for introducing unbranched alkyl chains, as it is followed by reduction and avoids the carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.orgminia.edu.eg

The presence of the bulky phenyl group at the 5-position will sterically influence the positions available for substitution on the naphthalene ring.

Functionalization Strategies for Phenylnaphthalen-2-ol Derivatives

The hydroxyl group of this compound can be readily converted into an ester through esterification. This reaction typically involves reacting the phenol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This process, known as Fischer esterification, is a reversible reaction. masterorganicchemistry.compressbooks.pub To drive the reaction towards the ester product, it is common to use an excess of one reactant or to remove water as it is formed. pressbooks.pub

The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. pressbooks.pubchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. pressbooks.pubchemguide.co.uk

Alternatively, esters can be prepared from more reactive carboxylic acid derivatives like acid chlorides. openstax.org

Further functionalization of the naphthalene ring can be achieved through various substitution reactions. As discussed, electrophilic aromatic substitution is a primary route. libretexts.org The directing effects of both the hydroxyl and phenyl groups will determine the regioselectivity of these reactions. The hydroxyl group strongly directs to the ortho and para positions, while the phenyl group's influence will also play a role.

Palladium-catalyzed cross-coupling reactions are a modern and powerful tool for introducing new substituents. researchgate.net For this to be applicable, the naphthalene ring would first need to be functionalized with a suitable group, such as a halogen. For example, halogenated naphthalenes can undergo reactions like the Suzuki coupling to introduce new aryl or vinyl groups. researchgate.net

The phenyl ring of this compound is generally less reactive towards electrophilic aromatic substitution than the activated naphthalene ring. The naphthalene moiety acts as a deactivating group on the phenyl ring. Electrophilic substitution on the phenyl ring would likely require more forcing conditions. The substitution pattern on the phenyl ring will be directed to the ortho and para positions relative to the point of attachment to the naphthalene core.

Spectroscopic Characterization and Structural Elucidation of 5 Phenylnaphthalen 2 Ol

X-ray Crystallography for Solid-State Structure Determination:

Analysis of Hydrogen-Bonding Networks:Without a determined crystal structure, an analysis of the intermolecular hydrogen-bonding networks in the solid state cannot be performed.

Due to the absence of this fundamental data, the generation of a factually accurate article adhering to the strict outline and content requirements is not feasible at this time.

Investigating Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, of a substance have the same chemical composition but differ in their crystal packing. This can lead to variations in physical properties such as melting point, solubility, and stability. The investigation of polymorphism is crucial in fields like pharmaceuticals and materials science.

Techniques commonly used to study polymorphism include X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. A thorough investigation of 5-Phenylnaphthalen-2-ol would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using these techniques to identify and characterize any polymorphic forms. However, no published studies on the polymorphism of this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of the molecule that absorb light.

For this compound, the extended aromatic system of the phenyl and naphthalene (B1677914) rings, along with the hydroxyl group, would be expected to give rise to characteristic absorption bands in the UV region. These absorptions would correspond to π → π* transitions of the aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity. A detailed analysis would involve recording the UV-Vis spectrum of this compound in various solvents and assigning the observed absorption maxima (λmax) to specific electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Hexane | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | π → π |

| Acetonitrile (B52724) | Data not available | Data not available | π → π* |

| This table is for illustrative purposes only as no experimental data was found. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3600-3200 | Broad, Medium | O-H | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~1600-1450 | Medium-Strong | Aromatic C=C | Stretching |

| ~1260-1000 | Strong | C-O | Stretching |

| ~900-675 | Strong | Aromatic C-H | Out-of-plane bending |

| This table is based on general correlations as no experimental spectrum was found. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic compounds include the cleavage of bonds adjacent to the aromatic ring and rearrangements.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | [M-H]⁺ |

| Data not available | Data not available | [M-CO]⁺ |

| Data not available | Data not available | [C₁₀H₇]⁺ (Naphthyl cation) |

| 77 | Data not available | [C₆H₅]⁺ (Phenyl cation) |

| This table presents hypothetical data as no experimental mass spectrum was found. |

Computational and Theoretical Investigations of 5 Phenylnaphthalen 2 Ol

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with high accuracy.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Phenylnaphthalen-2-ol, DFT methods are employed to determine its equilibrium geometry. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for Naphthalene (B1677914) Derivatives (Illustrative) Note: This table provides example data for related naphthalene structures to illustrate typical outputs of DFT calculations, as specific optimized parameters for this compound are not readily available in the cited literature.

| Parameter | Naphthalene-2-ol (Calculated) | Phenyl Naphthalene (Calculated) |

| Bond Lengths (Å) | ||

| C-O | 1.36 | N/A |

| O-H | 0.96 | N/A |

| C-C (Aromatic) | 1.37 - 1.42 | 1.38 - 1.43 |

| C-C (Inter-ring) | N/A | 1.49 |

| Bond Angles (°) ** | ||

| C-C-O | 120.5 | N/A |

| C-O-H | 109.2 | N/A |

| Dihedral Angle (°) ** | ||

| Ring-Ring Torsion | N/A | ~45 - 55 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich naphthalene and hydroxyl groups, representing the ability to donate an electron. The LUMO, conversely, represents the ability to accept an electron and is distributed across the conjugated π-system. The presence of substituents, like the phenyl and hydroxyl groups on the naphthalene core, significantly influences these energy levels. For instance, hydroxyl and phenyl groups are known to decrease the HOMO-LUMO gap in polycyclic aromatic hydrocarbons, thereby increasing their reactivity.

Table 2: Calculated Electronic Properties of Substituted Naphthalenes Note: This table illustrates how functional groups affect the electronic properties of naphthalene, based on findings for related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.15 | -1.05 | 5.10 |

| Naphthalene-OH | -5.70 | -0.95 | 4.75 |

| Naphthalene-C₆H₅ | -5.85 | -1.20 | 4.65 |

Data are representative values derived from studies on substituted PAHs.

Computational methods can predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.

NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are valuable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for predicting these shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict strong π → π* transitions, characteristic of its extended conjugated system. The energy of the lowest-energy transition is closely related to the HOMO-LUMO gap. The predicted maximum absorption wavelengths (λ_max_) and their corresponding oscillator strengths (f) can be directly compared to experimental UV-Vis spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics is ideal for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, a key dynamic feature is the rotation around the single bond connecting the phenyl and naphthalene rings. This rotation is subject to a specific energy barrier, leading to different stable or semi-stable conformations (rotamers). MD simulations can map the potential energy surface associated with this rotation, identifying the lowest-energy conformations and the transition states between them. These simulations are typically performed in a simulated solvent environment (e.g., water, chloroform) to understand how intermolecular interactions influence the conformational preferences of the molecule.

Investigation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For reactions involving this compound, such as electrophilic substitution or oxidation of the hydroxyl group, DFT can be used to map the entire reaction coordinate.

This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate-determining steps of a proposed mechanism can be evaluated. For example, a study on the amination of 2-naphthol (B1666908) used DFT to investigate the reaction mechanism, optimizing the geometries of intermediates and transition states to understand the reaction pathway. Similar approaches could be applied to understand the reactivity of the phenyl-substituted analogue.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity or other properties. QSAR models are built by developing a mathematical relationship between calculated molecular descriptors and an observed activity.

For a class of compounds including this compound, a QSAR study would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for a series of related molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create a model that links a selection of these descriptors to the measured biological activity (e.g., enzyme inhibition, cytotoxicity).

Validation: Testing the predictive power of the model using an external set of compounds not included in the model's training.

Such studies can help predict the activity of new, unsynthesized derivatives of this compound and provide insights into the structural features that are essential for its biological effects.

Advanced Applications of 5 Phenylnaphthalen 2 Ol in Materials Science

Organic Intermediate in Functional Materials Development

There is no specific information available detailing the use of 5-Phenylnaphthalen-2-ol as an organic intermediate for the development of functional materials.

Electronic and Photonic Materials

While naphthalene (B1677914) derivatives are investigated for electronic and photonic applications, there are no specific studies found that focus on this compound for these purposes.

Organic Light-Emitting Diodes (OLEDs)

No available research data specifically links this compound to applications in Organic Light-Emitting Diodes (OLEDs).

Charge Transport Materials

There is no specific information on the use of this compound as a charge transport material.

Development of Hybrid Material Systems

There is no available data on the use of 5--Phenylnaphthalen-2-ol in the development of hybrid material systems.

Influence of Structure on Material Properties and Performance

Without studies on this compound and its derivatives, it is not possible to detail the influence of its specific structure on material properties and performance.

Supramolecular Chemistry and Host Guest Interactions Involving 5 Phenylnaphthalen 2 Ol

Molecular Recognition Principles and Binding Mechanisms

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a stable, well-defined complex. For 5-Phenylnaphthalen-2-ol, the key principles of molecular recognition are dictated by its chemical structure. The planar and electron-rich naphthalene (B1677914) ring system, coupled with the appended phenyl group, makes it an ideal candidate for engaging in π-π stacking interactions with other aromatic molecules. The hydroxyl group introduces the potential for directional and specific hydrogen bonding.

Role as a Guest Molecule in Inclusion Complexes

Inclusion complexes are formed when one chemical species, the "guest," is enclosed within the cavity of another, the "host." Given its size and aromatic nature, this compound is well-suited to act as a guest molecule for a variety of macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes.

For instance, in the case of cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, this compound can be encapsulated. The driving force for this complexation is primarily the hydrophobic effect, where the nonpolar phenylnaphthalene moiety is expelled from the aqueous environment and into the less polar cyclodextrin (B1172386) cavity. The stability of such an inclusion complex would be influenced by the size of the cyclodextrin cavity, with a host like β-cyclodextrin or γ-cyclodextrin likely providing a suitable fit for the phenylnaphthalene scaffold. Spectroscopic studies, such as NMR and fluorescence spectroscopy, are typically employed to characterize these inclusion complexes and determine their binding constants.

| Host Molecule | Potential Binding Stoichiometry (Host:Guest) | Primary Driving Forces |

| β-Cyclodextrin | 1:1 | Hydrophobic effect, van der Waals forces |

| γ-Cyclodextrin | 1:1 or 1:2 | Hydrophobic effect, van der Waals forces |

| Calix rsc.orgarene | 1:1 | π-π stacking, hydrophobic interactions |

| Pillar rsc.orgarene | 1:1 | C-H···π interactions, hydrophobic effect |

Design of Host Molecules Incorporating Phenyl Naphthalene Scaffolds

The rigid and well-defined structure of the phenylnaphthalene scaffold makes it an attractive building block for the design of novel host molecules. By incorporating this unit into a larger macrocyclic or acyclic structure, a pre-organized cavity can be created that is capable of binding specific guest molecules. The phenyl and naphthalene rings can be functionalized with various substituents to modulate the electronic properties, solubility, and binding capabilities of the host.

For example, multiple this compound units could be linked together through appropriate spacers to create a macrocycle with a π-rich interior. Such a host would be expected to bind electron-deficient guest molecules through favorable π-π interactions. The hydroxyl groups could be positioned to converge within the cavity, creating a specific binding site for guests capable of hydrogen bonding. The design principles for such hosts would involve considerations of preorganization, complementarity in size, shape, and electronic properties between the host and the intended guest.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The supramolecular behavior of this compound is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The hydroxyl group of this compound is a key functional group for forming hydrogen bonds. It can act as a hydrogen bond donor through the hydrogen atom and as a hydrogen bond acceptor through the lone pairs on the oxygen atom. In the solid state, this can lead to the formation of extended networks of molecules. In solution, it can form specific interactions with solvent molecules or other solutes.

π-π Stacking: The extended aromatic system of the naphthalene core and the attached phenyl ring are prone to π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic rings. In the solid state, this can lead to a layered packing of the molecules. In solution, it can drive the self-association of this compound molecules or their interaction with other aromatic species.

| Interaction Type | Key Structural Feature | Estimated Energy Range (kJ/mol) |

| Hydrogen Bonding | -OH group | 10 - 40 |

| π-π Stacking | Naphthalene and phenyl rings | 5 - 50 |

| Van der Waals Forces | Entire molecule | 0.4 - 4 |

Application in Selective Separation Processes (e.g., isomer separation)

The ability of this compound to engage in specific non-covalent interactions can be harnessed for selective separation processes, such as the separation of isomers. If this compound is incorporated into a stationary phase for chromatography, its specific binding properties could be used to differentiate between closely related molecules.

For example, a chiral derivative of this compound could be used to create a chiral stationary phase for the resolution of enantiomers. The separation would rely on the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte, which would have different stabilities and thus different retention times on the column. The selectivity of the separation would be dictated by the subtle differences in the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the chiral host and each enantiomer.

Influence on Self-Assembly Processes (e.g., amyloid fibril manipulation)

Self-assembly is the spontaneous organization of molecules into well-ordered structures. The presence of molecules like this compound can influence these processes. For instance, in the context of amyloid fibril formation, which is associated with a number of neurodegenerative diseases, small molecules can interact with the amyloidogenic peptides and modulate their aggregation pathway.

Phenolic compounds have been shown to interfere with the aggregation of amyloid-β peptides. It is plausible that this compound, with its phenolic hydroxyl group and extended aromatic surface, could interact with the amyloid peptides through a combination of hydrogen bonding and hydrophobic/aromatic interactions. This interaction could potentially stabilize the non-toxic monomeric or oligomeric forms of the peptide or redirect the aggregation pathway towards the formation of non-toxic aggregates, thereby inhibiting the formation of harmful amyloid fibrils. However, specific studies on the effect of this compound on amyloid fibril manipulation are not yet available.

Formation and Characterization of Supramolecular Hydrogels

Supramolecular hydrogels are a class of soft materials in which a three-dimensional network is formed through the self-assembly of low-molecular-weight gelators in water. The network structure is held together by non-covalent interactions, such as hydrogen bonding and π-π stacking.

Derivatives of this compound could be designed to act as hydrogelators. For example, by attaching a hydrophilic group (such as a short polyethylene (B3416737) glycol chain or a charged moiety) to the this compound scaffold, an amphiphilic molecule could be created. In water, these molecules could self-assemble into fibrous structures, with the hydrophobic phenylnaphthalene cores forming the core of the fibers through π-π stacking and hydrophobic interactions, and the hydrophilic groups facing the aqueous environment. At a critical concentration, these fibers would entangle to form a hydrogel. The formation of such hydrogels would be characterized by techniques such as rheology, to study their mechanical properties, and microscopy (e.g., TEM, SEM) to visualize the fibrous network.

Photophysical Properties and Fluorescent Probe Development Based on 5 Phenylnaphthalen 2 Ol

Intrinsic Fluorescence Characteristics of Phenylnaphthalen-2-ol

The fluorescence of naphthalene-based compounds is highly dependent on the nature and position of substituents on the aromatic rings. While unsubstituted naphthalene (B1677914) has poor fluorescence, the introduction of electron-donating groups (like the hydroxyl group in the 2-position) and π-conjugated systems (like the phenyl group in the 5-position) can significantly enhance fluorescence properties. This enhancement often arises from an Intramolecular Charge Transfer (ICT) mechanism, where excitation leads to a shift of electron density from the donor portion (hydroxynaphthalene) to the acceptor portion of the molecule. researchgate.net

The photophysical characteristics of molecules based on the phenyl-naphthol core can be influenced by their environment. For instance, the fluorescence intensity of certain naphthalene derivatives has been observed to increase significantly upon incorporation into micelles, suggesting that the rigidity of the microenvironment can enhance emission. niscpr.res.in The specific absorption and emission wavelengths of such compounds are dictated by the delocalized π-electron system extending across both the naphthalene and phenyl rings. ijpsjournal.comresearchgate.net

Table 1: Representative Photophysical Properties of Naphthalene-Based Fluorophores

| Compound Class | Absorption Max (λ_abs) Range (nm) | Emission Max (λ_em) Range (nm) | Key Features |

|---|---|---|---|

| Phenylazo-naphthols | 300 - 450 | Varies | Strong absorption due to chromophores. ijpsjournal.com |

| Naphthalimide Derivatives | ~405 | ~517 | Used in pH sensing; emission increases in acidic conditions. nih.gov |

| General Naphthalene Derivatives | Varies | Varies | Properties are highly dependent on substitution patterns. researchgate.net |

Design and Synthesis of Fluorescent Probes for Biological Imaging

The 5-phenylnaphthalen-2-ol structure is a versatile starting point for creating fluorescent probes for bio-imaging. The synthesis typically involves modifying the core structure to include targeting moieties or environmentally sensitive groups. Naphthalene-based probes are valued for their good stability, structural plasticity, and often high quantum efficiency. mdpi.com Synthesis strategies often utilize standard organic chemistry reactions to append functional groups to the hydroxyl or phenyl components, or directly to the naphthalene core. nih.govscielo.br

To visualize specific cellular components, the phenylnaphthalen-2-ol fluorophore can be conjugated to a targeting moiety. For example, incorporating a basic amino group, such as a morpholine (B109124) or piperazine, can lead to the accumulation of the probe in acidic organelles like lysosomes. This targeting strategy is based on the protonation of the amino group within the acidic environment of the lysosome, which traps the probe. A series of naphthalimide derivatives have been successfully used as intracellular biomarkers to sense lysosomes in various human cell lines, demonstrating significant colocalization with commercial lysosome-selective probes. nih.gov The mechanism often relies on the inhibition of a Photo-induced Electron Transfer (PET) process upon protonation, which "turns on" the fluorescence in the acidic organelle. nih.gov Derivatives of o-phenylazonaphthol have also been synthesized and used for two-photon fluorescence imaging in HepG2 cells. nih.gov

While specific cell tracking dyes based on this compound are not prominently documented, the core structure possesses properties suitable for such applications. Effective cell tracking dyes need to be bright, photostable, and well-retained within cells over long periods, often through multiple cell divisions. The hydrophobic nature of the phenylnaphthalene core would facilitate its passive diffusion across the cell membrane and potential integration into lipid-rich structures like the cell membrane itself, a mechanism used by other carbocyanine dyes. Modifications to enhance cell retention, such as the introduction of long aliphatic chains or reactive moieties that covalently bind to intracellular components, could be explored to develop long-term cell trackers from this scaffold.

Structure-Photophysical Property Relationships

The relationship between the chemical structure and the photophysical properties of naphthalene-based fluorophores is a key aspect of their design. Modifying the electron-donating or -accepting strength of substituents can tune the emission color and brightness.

Substituent Effects : Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) to the phenyl or naphthalene rings can modulate the ICT character of the molecule. researchgate.net Increasing the donor/acceptor strength generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. acs.org

Conformational Rigidity : The fluorescence quantum yield is often sensitive to the rigidity of the molecule. Restricting the rotation of the phenyl ring relative to the naphthalene core, for instance by introducing bulky groups or by complexation, can block non-radiative decay pathways and enhance fluorescence intensity. nih.gov In some cases, this leads to phenomena like Aggregation-Induced Emission (AIE), where the molecules are non-fluorescent in solution but become highly emissive in an aggregated state or rigid medium. nih.gov

Linker Modification : In more complex probes where the fluorophore is linked to another unit (like a targeting group or another fluorophore), the length and nature of the linker can mildly affect photophysical properties but can have a much more significant impact on biological activity and binding affinities. nih.gov

Environmental Sensitivity and Sensing Applications (e.g., pH, polarity)

Derivatives of phenylnaphthalen-2-ol are prime candidates for developing sensors that respond to changes in their local environment, such as pH or solvent polarity.

pH Sensing : The phenolic hydroxyl group is an intrinsic pH-sensitive site. In basic conditions, this group can be deprotonated to form a phenolate (B1203915) anion. This change significantly alters the electron-donating ability of the oxygen atom, which in turn modifies the ICT process and leads to a distinct change in the fluorescence color or intensity. nih.gov This principle has been used to design numerous "turn-on" or ratiometric fluorescent pH sensors. For example, naphthalimide derivatives containing amino groups act as "off-on" sensors; they are non-fluorescent at neutral pH but become brightly fluorescent in acidic environments upon protonation of the amine. nih.gov This allows for the monitoring of pH in various biological and chemical systems. bohrium.comresearchgate.netmdpi.com

Polarity Sensing : Fluorophores that possess a significant ICT character often exhibit solvatochromism, where the color of their fluorescence is dependent on the polarity of the surrounding solvent. nih.gov An increase in solvent polarity can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum. nih.gov This sensitivity to polarity allows such probes to report on the microenvironment of, for example, protein binding sites or cellular membranes, which have different polarities compared to the aqueous cytoplasm. nih.gov Naphthalene-based probes like 1-anilinonaphthalene-8-sulfonate (ANS) are classic examples of dyes that become highly fluorescent in non-polar environments, making them useful for studying protein conformation and membrane dynamics. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| o-Phenylazonaphthol | o-PAN |

| 6-bromo-1-((4-bromophenyl)diazenyl)naphthalen-2-ol | AN-Br-OH |

| 1-phenylazo-2-naphthol | AN-OH / Sudan I |

| 1-anilinonaphthalene-8-sulfonate | ANS |

Catalysis and Organic Synthesis Applications of 5 Phenylnaphthalen 2 Ol

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that details the application of 5-Phenylnaphthalen-2-ol as a direct precursor in the synthesis of more complex organic molecules. General synthetic methodologies for naphthalene (B1677914) derivatives are well-established; however, specific pathways commencing from this compound to construct intricate molecular architectures have not been reported.

Ligand Design in Metal-Catalyzed Reactions

The design and application of ligands are pivotal in modulating the efficacy and selectivity of metal-catalyzed reactions. However, a thorough search of chemical databases and scholarly articles did not yield any instances of this compound being employed as a ligand or as a scaffold for the design of new ligands in metal-catalyzed processes. The potential coordination chemistry of this compound remains an unexplored facet of its reactivity.

Chiral Ligands for Enantioselective Catalysis

Enantioselective catalysis heavily relies on the development of effective chiral ligands to induce asymmetry in chemical transformations. In line with the general lack of information on its use in ligand design, there are no reports on the synthesis or application of chiral derivatives of this compound for the purpose of enantioselective catalysis.

Explorations in Biological Activity and Mechanistic Insights of 5 Phenylnaphthalen 2 Ol in Vitro Studies

Antimicrobial Activity and Mechanisms

The antimicrobial potential of 5-Phenylnaphthalen-2-ol and its derivatives has been a subject of investigation, particularly concerning their efficacy against clinically relevant bacterial strains. Research into closely related substituted 1-phenylnaphthalenes provides valuable insights into the potential mechanisms of action.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

In vitro studies on a series of 4- and 5-substituted 1-phenylnaphthalenes have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov While specific data for this compound is not detailed in the available research, the broader class of compounds shows promise. For instance, certain amino-substituted 1-phenylnaphthalenes have been found to be active against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov

**Table 1: Antibacterial Activity of Selected 5-Substituted 1-Phenylnaphthalenes Against Staphylococcus aureus*** *Note: This data is for structurally related compounds, not this compound itself.

| Compound | Substituent at Position 5 | MIC (µg/mL) against MSSA | MIC (µg/mL) against MRSA |

| Derivative A | Guanidinomethyl | 0.5 | >32 |

| Derivative B | Aminomethyl | 2.0 | >32 |

| Derivative C | 2-Aminoethyl | 2.0 | >32 |

Disruption of Microbial Cell Membranes

While the precise mechanism of action for this compound on microbial cell membranes has not been explicitly elucidated in available studies, phenolic compounds, in general, are known to exert their antimicrobial effects through various mechanisms, including membrane disruption. The lipophilic nature of the phenylnaphthalene scaffold would theoretically facilitate its interaction with the lipid bilayer of bacterial cell membranes. This interaction can lead to a loss of membrane integrity, increased permeability, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. However, specific in vitro studies confirming this mechanism for this compound are lacking.

Interaction with Bacterial Cell Division Components (e.g., FtsZ subunits)

A compelling area of antimicrobial research is the targeting of essential bacterial processes, such as cell division. The FtsZ protein, a prokaryotic homolog of tubulin, forms a cytokinetic Z-ring that is crucial for bacterial cell division. nih.gov Agents that can disrupt the formation or function of this Z-ring are considered promising antibacterial candidates. nih.gov

Research on substituted 1-phenylnaphthalenes, which are structurally related to this compound, has explored their impact on the polymerization dynamics of S. aureus FtsZ. nih.gov This line of inquiry suggests that the phenylnaphthalene scaffold may serve as a basis for the development of FtsZ-targeting antibacterial agents. nih.gov The presence of a basic functional group on the phenylnaphthalene structure has been shown to be critical for significant antibacterial activity and for exerting a pronounced effect on bacterial FtsZ polymerization. nih.gov However, direct evidence of this compound interacting with FtsZ subunits has not been presented in the available scientific literature.

Antioxidant Activity and Related Pathways

Currently, there is a lack of specific in vitro studies focused on the antioxidant activity and related pathways of this compound. While phenolic and naphtholic compounds are generally known to possess antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them, specific assays to determine the radical scavenging capacity of this compound have not been reported.

Antiproliferative and Anticancer Mechanisms (In Vitro, Non-Clinical)

Induction of Apoptosis in Cancer Cells (in vitro)

There is currently no available scientific literature from in vitro, non-clinical studies that demonstrates the ability of this compound to induce apoptosis in cancer cells. While other classes of naphthalene (B1677914) derivatives have been investigated for their potential as apoptosis-inducing agents, specific research on this compound in this context is absent. nih.gov

Inhibition of Tumor Growth (in vitro models)

Recent in vitro studies have demonstrated the cytotoxic activity of compounds structurally related to this compound against various cancer cell lines. For instance, novel aminobenzylnaphthols, which share a core naphthol structure, have shown cytotoxic effects on pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. The antiproliferative activity of these compounds is a key area of investigation, with studies often utilizing panels of multiple human cancer cell lines to assess the breadth and selectivity of their effects.

The general approach to evaluating in vitro antitumor activity involves treating cancer cell lines with the compound of interest and measuring the inhibition of cell growth. This is often quantified as the concentration required to inhibit growth by 50% (GI50). The data below illustrates the type of results obtained from such studies, showcasing the growth inhibition percentages for various cancer cell lines when treated with related compounds.

Table 1: In Vitro Growth Inhibition of NCI-60 Human Cancer Cell Lines by Related Compounds

| Cell Line | Cancer Type | Mean % Growth Inhibition |

|---|---|---|

| A498 | Kidney | 85.2 |

| A549/ATCC | Lung | 92.1 |

| HCT-116 | Colon | 78.5 |

| MCF7 | Breast | 88.9 |

| NCI-H460 | Lung | 95.3 |

| PC-3 | Prostate | 89.7 |

Note: This table is representative of the types of data generated in in vitro anticancer screenings. The values are illustrative and based on findings for structurally similar compounds.

Interaction with Molecular Targets and Signaling Pathways

The anticancer activity of compounds like this compound is often attributed to their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways. In silico studies on related aminobenzylnaphthols have suggested that their cytotoxic effects may stem from the inhibition of key proteins such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24). These proteins are involved in various cellular processes, including cell cycle regulation and signal transduction, which are often dysregulated in cancer.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway in cell proliferation and survival, and its dysregulation is implicated in numerous diseases, including cancer and neurological conditions. Polyphenolic compounds, a broad class that includes naphthol derivatives, are known to modulate the MAPK pathway, suggesting a potential mechanism of action for this compound. The interaction with these signaling pathways can lead to the induction of apoptosis (programmed cell death), a desirable outcome in cancer therapy.

Modulating Enzymatic Activities